Lysobactin

Antibacterial activity VRE Vancomycin resistance

Lysobactin (katanosin B) is a non-substitutable, macrocyclic depsipeptide antibiotic for antibacterial discovery, mechanism-of-action studies, and susceptibility testing. Unlike vancomycin, it forms a 1:1 complex with lipid I, II, and II(A)WTA precursors and is not antagonized by N-acyl-L-Lys-D-Ala-D-Ala, retaining potent activity against VanA-type VRE (MIC 0.39–0.78 µg/mL, >50-fold lower than vancomycin). Lysobactin is non-hemolytic at antibacterial concentrations and demonstrates in vivo efficacy in staphylococcal and streptococcal murine models. Procure as an active reference standard for lipid II-targeting programs, comparator for daptomycin analog selectivity assays, or benchmark in novel cell wall biosynthesis inhibitor screening. Buy high-purity Lysobactin today to accelerate your resistant-pathogen research.

Molecular Formula C58H97N15O17
Molecular Weight 1276.5 g/mol
CAS No. 116340-02-4
Cat. No. B038166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysobactin
CAS116340-02-4
Synonymskatanosin B
Molecular FormulaC58H97N15O17
Molecular Weight1276.5 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(C)C)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O
InChIInChI=1S/C58H97N15O17/c1-12-30(10)39-53(85)71-40(31(11)75)52(84)64-24-38(76)69-42(45(78)47(60)79)55(87)68-37(25-74)57(89)90-46(32-17-14-13-15-18-32)43(73-51(83)36(23-28(6)7)66-48(80)33(59)21-26(2)3)56(88)72-41(44(77)29(8)9)54(86)67-35(22-27(4)5)50(82)65-34(49(81)70-39)19-16-20-63-58(61)62/h13-15,17-18,26-31,33-37,39-46,74-75,77-78H,12,16,19-25,59H2,1-11H3,(H2,60,79)(H,64,84)(H,65,82)(H,66,80)(H,67,86)(H,68,87)(H,69,76)(H,70,81)(H,71,85)(H,72,88)(H,73,83)(H4,61,62,63)
InChIKeyKQMKBWMQSNKASI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lysobactin (CAS 116340-02-4) Procurement Overview for Antibacterial Research Applications


Lysobactin (CAS 116340-02-4), also designated as katanosin B, is a macrocyclic depsipeptide antibiotic originally isolated from a strain of Lysobacter sp. [1]. It is a natural product characterized by a 28-membered cyclic structure incorporating both peptide and ester bonds, with a molecular formula of C58H97N15O17 (molecular weight 1276.48 g/mol for the free base) [2]. Lysobactin is classified within the cyclic lipodepsipeptide antibiotic class and is recognized for its potent antibacterial activity against a range of Gram-positive pathogens, including clinically significant drug-resistant strains [3]. This compound is primarily utilized as a research reagent in antibacterial discovery programs, mechanism-of-action studies, and as a comparator standard for evaluating novel cell wall biosynthesis inhibitors.

Why Generic Substitution of Lysobactin with Other Gram-Positive Antibiotics Is Not Scientifically Valid


Lysobactin cannot be interchangeably substituted with other Gram-positive cell wall-active antibiotics due to fundamental differences in molecular target engagement and resistance profile coverage. While vancomycin binds the D-Ala-D-Ala terminus of lipid II, a binding event that is antagonized by N-acyl-L-Lys-D-Ala-D-Ala and is subject to modification-based resistance in VRE, lysobactin forms a 1:1 complex directly with lipid I, lipid II, and lipid II(A)(WTA) precursors and its activity is not antagonized by N-acyl-L-Lys-D-Ala-D-Ala [1]. This mechanistic distinction translates into quantifiably superior potency against vancomycin-resistant Enterococci (VRE), where lysobactin exhibits MIC values more than 50-fold lower than vancomycin itself [2]. Additionally, unlike daptomycin which requires calcium-dependent membrane insertion and depolarization, lysobactin exclusively kills bacteria via lipid II sequestration leading to septal defects and catastrophic cell envelope damage [3]. The combination of a distinct molecular target (lipid II recognition at the reducing end), preserved activity against VanA-type VRE isolates where vancomycin fails, and a mechanism not subject to D-Ala-D-Lac-mediated resistance renders lysobactin non-substitutable for procurement purposes in studies specifically investigating lipid II-targeting antibiotics or vancomycin-resistant pathogen models.

Quantitative Differential Evidence for Lysobactin: Direct Comparator Data for Procurement Decision-Making


Lysobactin Exhibits >50-Fold Superior Potency Compared to Vancomycin Against Vancomycin-Resistant Enterococci (VRE)

Lysobactin demonstrates minimum inhibitory concentrations (MICs) ranging from 0.39 to 0.78 μg/mL against vancomycin-resistant enterococci (VRE), which represents a greater than 50-fold improvement in potency compared to vancomycin itself when evaluated against the same VRE isolates [1]. This quantitative difference establishes lysobactin as a positive control standard for assays targeting VRE, whereas vancomycin serves as a negative or resistance-positive control in such experimental contexts [2].

Antibacterial activity VRE Vancomycin resistance MIC comparison

Lysobactin Shows 2- to 4-Fold Higher Potency Than Vancomycin Across Broad Gram-Positive Bacterial Spectrum

In a comprehensive evaluation against aerobic and anaerobic Gram-positive bacteria, lysobactin was found to be 2- to 4-fold more active than vancomycin [1]. This spectrum includes clinically relevant pathogens such as Staphylococci (including MRSA), Streptococci, corynebacteria, and various Clostridia species [2]. Against specific strains such as Staphylococcus aureus, lysobactin exhibits an MIC of 0.2 μg/mL compared to 0.8 μg/mL for vancomycin, representing a 4-fold potency advantage [3].

Gram-positive bacteria Antibacterial spectrum Vancomycin comparator Potency comparison

Lysobactin Binds Lipid I, Lipid II, and Lipid II(A)(WTA) in 1:1 Stoichiometric Complexes Distinct from Vancomycin's D-Ala-D-Ala Binding

Enzyme inhibition assays demonstrate that lysobactin forms 1:1 stoichiometric complexes with Lipid I, Lipid II, and Lipid II(A)(WTA), substrates in the peptidoglycan and wall teichoic acid biosynthetic pathways [1]. Unlike vancomycin, which binds the D-Ala-D-Ala terminus of lipid II and is antagonized by N-acyl-L-Lys-D-Ala-D-Ala, lysobactin's antibacterial activity is not antagonized by this binding domain [2]. Lysobactin recognizes the reducing end of lipid-linked cell wall precursors, a binding mode shared with ramoplanin and teixobactin but mechanistically distinct from vancomycin, and its cellular mechanism of killing is due exclusively to lipid II binding that causes septal defects and catastrophic cell envelope damage [3].

Mechanism of action Lipid II binding Cell wall biosynthesis Enzyme inhibition

Lysobactin Demonstrates Absence of Hemolytic Activity at Concentrations Exceeding Therapeutic MIC Levels

Lysobactin was evaluated for hemolytic activity and was found not to be hemolytic at concentrations above its minimum inhibitory concentration (MIC) [1]. This finding indicates that at antibacterial concentrations effective against Gram-positive pathogens, lysobactin does not induce red blood cell lysis. While quantitative selectivity index (SI) data comparing lysobactin to membrane-active comparators such as daptomycin or polymyxins is not available in the primary literature, the absence of hemolysis at suprapharmacological concentrations relative to MIC suggests a favorable early selectivity profile .

Selectivity Hemolysis Toxicity Therapeutic index

Lysobactin Demonstrates In Vitro Activity Against Mycobacterium abscessus Complex Clinical Isolates

In a high-throughput screen of a 517-compound natural product library against Mycobacterium abscessus ATCC 19977, lysobactin emerged as one of two active hits (alongside sorangicin A) demonstrating in vitro activity against the M. abscessus complex and drug-resistant clinical isolates [1]. While this study did not provide direct comparator data against standard anti-mycobacterial agents such as clarithromycin or amikacin, the identification of lysobactin as active in this screening context establishes it as a reference compound for further investigation of cyclic depsipeptides against nontuberculous mycobacteria (NTM) [2].

Mycobacterium abscessus Nontuberculous mycobacteria Drug-resistant pathogens Natural product screening

Lysobactin Demonstrates In Vivo Efficacy in Systemic Staphylococcal and Streptococcal Murine Infection Models

When administered parenterally, lysobactin was efficacious in systemic staphylococcal and streptococcal infections in mice [1]. Additionally, when applied topically, lysobactin was curative in a staphylococcal wound infection model in mice [2]. While the original 1988 study did not provide quantitative PD50 (protective dose 50%) values for direct comparison with vancomycin or other reference agents, the demonstration of efficacy in both systemic and topical infection models establishes baseline in vivo activity [3]. Subsequent literature confirms that lysobactin (katanosin B) is a potent antibiotic with in vivo efficacy against Staphylococcus aureus and Streptococcus pneumoniae [4].

In vivo efficacy Staphylococcus aureus Streptococcus pneumoniae Mouse model Animal infection

Recommended Research and Industrial Application Scenarios for Lysobactin (CAS 116340-02-4) Procurement


Positive Control for Vancomycin-Resistant Enterococci (VRE) Susceptibility Testing and Screening Assays

Procure lysobactin as the active reference standard in broth microdilution or agar dilution susceptibility testing protocols for VRE. Given that lysobactin exhibits MICs of 0.39–0.78 μg/mL against VRE—more than 50-fold lower than vancomycin—it serves as the appropriate positive control for assays designed to identify compounds with activity against vancomycin-resistant strains [1]. In such experimental systems, vancomycin serves as the resistance-positive control, while lysobactin serves as the active comparator that demonstrates the expected potency range for a lipid II-targeting agent that evades VanA/VanB-mediated resistance mechanisms [2].

Reference Compound for Lipid II Binding and Peptidoglycan Biosynthesis Inhibition Studies

Utilize lysobactin as a reference standard in enzyme inhibition assays and binding studies investigating lipid I, lipid II, and lipid II(A)(WTA) interactions. Lysobactin forms 1:1 stoichiometric complexes with these lipid-linked cell wall precursors and its activity is not antagonized by N-acyl-L-Lys-D-Ala-D-Ala, the binding domain that vancomycin requires [1]. This distinct binding profile makes lysobactin an essential comparator for screening novel cell wall biosynthesis inhibitors and for validating assays designed to identify compounds that target the reducing end of lipid-linked precursors [2]. Researchers investigating ramoplanin, teixobactin, or other lipid II-binding agents can employ lysobactin as a mechanistically related reference standard [3].

Standard Antibiotic for Murine Systemic and Wound Infection Models of Gram-Positive Pathogens

Incorporate lysobactin as a reference treatment arm in murine infection models evaluating novel antibacterial agents against Staphylococcus aureus or Streptococcus pneumoniae. Lysobactin has demonstrated efficacy when administered parenterally in systemic staphylococcal and streptococcal infections in mice, as well as curative activity when applied topically in staphylococcal wound infection models [1]. For research programs developing new agents targeting MRSA or VRE, lysobactin provides a natural product-derived reference standard with established in vivo activity that can serve as a benchmark for comparative efficacy evaluation [2].

Reference Compound for Selectivity Profiling in Hemolysis Assays with Membrane-Active Antibacterials

Employ lysobactin as a comparator standard in hemolysis assays when evaluating novel antibacterial peptides or lipopeptides for mammalian membrane selectivity. Lysobactin has been documented as non-hemolytic at concentrations exceeding its MIC [1]. For research programs investigating daptomycin analogs, cationic antimicrobial peptides, or other membrane-interacting agents where hemolytic activity is a critical selectivity parameter, lysobactin provides a benchmark for a potent antibacterial agent that does not induce erythrocyte lysis at antibacterial concentrations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lysobactin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.